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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethanol

Cat. No.: B1666771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive

characterization of 1-(3-Aminophenyl)ethanol, a key intermediate in pharmaceutical

synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure

accurate identification, purity assessment, and structural elucidation.

Summary of Physicochemical and Purity Data
A compilation of key quantitative data for 1-(3-Aminophenyl)ethanol is presented below for

quick reference.
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Property Value Reference

Molecular Formula C₈H₁₁NO --INVALID-LINK--[1]

Molecular Weight 137.18 g/mol --INVALID-LINK--[1]

Appearance

White to cream or pale yellow

to pale brown crystals or

crystalline powder

--INVALID-LINK--[2]

Melting Point 64-70 °C --INVALID-LINK--[2]

Purity (by GC) ≥97.5% --INVALID-LINK--[2]

Purity (Typical) 98% --INVALID-LINK--

High-Performance Liquid Chromatography (HPLC)
for Purity and Quantification
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile

compounds. The following protocol is a general guideline for the analysis of aromatic amines

and can be adapted for 1-(3-Aminophenyl)ethanol.

Experimental Workflow for HPLC Analysis

Sample & Mobile Phase Preparation HPLC Analysis Data Processing

Prepare Mobile Phase
(e.g., Acetonitrile:Water) Equilibrate HPLC System

Prepare Standard Solution
of 1-(3-Aminophenyl)ethanol

Inject Standard/Sample

Prepare Sample Solution

Data Acquisition Integrate Peaks Calculate Purity/% Assay
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Caption: A typical workflow for the HPLC analysis of 1-(3-Aminophenyl)ethanol.

Protocol
1. Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The

exact ratio may need optimization.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of

HPLC-grade acetonitrile and water. Add formic acid and degas the solution before use.

Standard Solution Preparation: Accurately weigh about 10 mg of 1-(3-Aminophenyl)ethanol
reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.

Sample Solution Preparation: Prepare the sample solution in the same manner as the

standard solution.

3. Analysis Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject a blank (mobile phase) to ensure no carryover.
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Inject the standard solution to determine the retention time and peak area.

Inject the sample solution.

After the analysis, wash the column with a suitable solvent mixture (e.g., 80:20

acetonitrile:water).

4. Data Analysis:

Identify the peak corresponding to 1-(3-Aminophenyl)ethanol in the sample chromatogram

by comparing the retention time with that of the standard.

Calculate the purity of the sample using the area normalization method, assuming all

impurities have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)
for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile

compounds. It is suitable for identifying impurities and confirming the identity of 1-(3-
Aminophenyl)ethanol.

Experimental Workflow for GC-MS Analysis

Sample Preparation GC-MS Analysis Data Interpretation

Dissolve Sample in
Volatile Solvent (e.g., Methanol) Inject Sample Separation in GC Column Ionization and Mass Analysis Analyze Chromatogram Interpret Mass Spectra Identify Compound and Impurities

Click to download full resolution via product page

Caption: A generalized workflow for the GC-MS analysis of 1-(3-Aminophenyl)ethanol.

Protocol
1. Instrumentation and Conditions:
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GC-MS System: A standard GC-MS instrument.

Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g.,

30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp to 150 °C at 5 °C/min, hold for 5 minutes.

Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[3]

Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

2. Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol

or dichloromethane.

3. Analysis Procedure:

Inject 1 µL of the prepared sample solution into the GC-MS system.

Acquire the data according to the specified conditions.

4. Data Analysis:

The total ion chromatogram (TIC) will show the separated components.
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The mass spectrum of the major peak should correspond to 1-(3-Aminophenyl)ethanol.
The molecular ion peak is expected at m/z 137.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Analyze the mass spectra of minor peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation and Purity Determination
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[4][5][6]

Experimental Workflow for qNMR Analysis

Sample Preparation NMR Data Acquisition Data Processing & Calculation

Accurately Weigh Sample
and Internal Standard Dissolve in Deuterated Solvent Set up qNMR Parameters

(e.g., Relaxation Delay) Acquire Spectrum Process Spectrum
(Phasing, Baseline Correction) Integrate Signals Calculate Purity

Click to download full resolution via product page

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Protocol for ¹H and ¹³C NMR
1. Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard for chemical shift referencing.
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3. Data Acquisition for Structural Elucidation:

¹H NMR: Acquire the spectrum using a standard pulse program.

¹³C NMR: Acquire the spectrum using a standard pulse program with proton decoupling.

4. Data Interpretation:

¹H NMR Spectral Data (400 MHz, CDCl₃):

The spectrum is expected to show signals for the aromatic protons, the methine proton

(CH-OH), the methyl protons (CH₃), the hydroxyl proton (OH), and the amine protons

(NH₂).

¹³C NMR Spectral Data (100 MHz, CDCl₃):

The spectrum will show distinct signals for the different carbon atoms in the molecule.

Protocol for Quantitative NMR (qNMR) for Purity
Assessment
1. Sample Preparation:

Accurately weigh a specific amount of the 1-(3-Aminophenyl)ethanol sample.

Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or

dimethyl sulfone). The standard should have a known purity and its signals should not

overlap with the analyte signals.

Dissolve both the sample and the internal standard in a known volume of a suitable

deuterated solvent in a volumetric flask, then transfer an exact volume to an NMR tube.

2. Data Acquisition:

Use a standard single-pulse experiment.

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the signals of

interest to allow for full relaxation of the nuclei.[6]
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Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (at least 250:1 for

the signals to be integrated).[7]

3. Data Processing and Purity Calculation:

Process the spectrum with appropriate phasing and baseline correction.

Integrate a well-resolved signal for 1-(3-Aminophenyl)ethanol and a signal for the internal

standard.

Calculate the purity using the following formula:[7] Purity (%) = (I_analyte / N_analyte) *

(N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100 Where:

I = Integral of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

analyte = 1-(3-Aminophenyl)ethanol

IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.

Experimental Workflow for FTIR Analysis
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Sample Preparation FTIR Analysis Data Interpretation

Prepare Sample
(e.g., KBr pellet or ATR) Acquire Background Spectrum Acquire Sample Spectrum Identify Characteristic

Absorption Bands Correlate with Functional Groups
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Caption: A simple workflow for the FTIR analysis of 1-(3-Aminophenyl)ethanol.

Protocol
1. Instrumentation:

A standard FTIR spectrometer.

2. Sample Preparation (KBr Pellet Method):[8]

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder

in an agate mortar until a fine, homogeneous powder is obtained.[8]

Place the mixture in a pellet-forming die and press it under high pressure to form a

transparent or translucent pellet.[8]

3. Sample Preparation (Attenuated Total Reflectance - ATR):[9]

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.[8]

4. Data Acquisition:

Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the prepared sample in the spectrometer and acquire the sample spectrum.
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5. Data Interpretation:

The resulting spectrum should be analyzed for characteristic absorption bands

corresponding to the functional groups in 1-(3-Aminophenyl)ethanol.

Expected Characteristic Peaks:

O-H stretch (alcohol): A broad band around 3300-3500 cm⁻¹.

N-H stretch (amine): Two sharp bands around 3300-3400 cm⁻¹.

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹.

C-O stretch (alcohol): A strong band around 1050-1200 cm⁻¹.

N-H bend (amine): A band around 1600 cm⁻¹.

C-N stretch (amine): A band around 1250-1350 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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